Methyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
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Overview
Description
Methyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is an organic compound characterized by the presence of a trifluoropropoxy group attached to a phenyl ring, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves the reaction of 3-(3,3,3-trifluoropropoxy)benzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. The trifluoropropoxy group enhances its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine
- Methyl 3,3,3-trifluoropyruvate
- 3,3,3-Trifluoropropionic Acid Methyl Ester
Uniqueness
Methyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is unique due to its specific trifluoropropoxy substitution on the phenyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications where such properties are desired.
Properties
IUPAC Name |
N-methyl-1-[3-(3,3,3-trifluoropropoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-15-8-9-3-2-4-10(7-9)16-6-5-11(12,13)14/h2-4,7,15H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCDHOMBYNHYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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